methyl (2E)-[1-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-[1-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzothiazole ring, a fluorophenyl group, and an imidazolidinone core, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-[1-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and a suitable aldehyde, the benzothiazole ring is formed through a cyclization reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Imidazolidinone Core: The imidazolidinone core is synthesized through a condensation reaction between an appropriate amine and a carbonyl compound.
Final Assembly: The final step involves the coupling of the benzothiazole and imidazolidinone intermediates, followed by esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-[1-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl (2E)-[1-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and in vivo experiments.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-[1-(1,3-benzothiazol-2-yl)-3-phenyl-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
Methyl (2E)-[1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate: Contains a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.
Methyl (2E)-[1-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate: Features a methyl group instead of fluorine, which may influence its steric and electronic properties.
Uniqueness
The presence of the fluorine atom in methyl (2E)-[1-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These characteristics can make it a valuable compound for various applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C19H12FN3O3S2 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
methyl (2E)-2-[1-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]acetate |
InChI |
InChI=1S/C19H12FN3O3S2/c1-26-16(24)10-14-17(25)23(18-21-13-4-2-3-5-15(13)28-18)19(27)22(14)12-8-6-11(20)7-9-12/h2-10H,1H3/b14-10+ |
InChI Key |
AOQVWXKPAKLJGI-GXDHUFHOSA-N |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)N(C(=S)N1C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
COC(=O)C=C1C(=O)N(C(=S)N1C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.